4,8-Methanothiazolo[5,4-c]azocine(9CI)
Description
Properties
CAS No. |
88414-01-1 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-thia-5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)12-5-11-8/h1-2,4-5H,3H2 |
InChI Key |
RNLLSJLQFQHUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)SC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The 4,8-Methanothiazolo[5,4-c]azocine Scaffold: A Forward-Looking Technical Guide to a Novel Heterocyclic System
Abstract
The relentless pursuit of novel molecular architectures with unique pharmacological profiles is a cornerstone of modern drug discovery. This technical guide introduces the 4,8-Methanothiazolo[5,4-c]azocine scaffold, a hitherto unexplored heterocyclic system. By dissecting the synthesis and biological significance of its constituent building blocks—the bridged azocine and the thiazole moieties—we lay a comprehensive foundation for the rational design and synthesis of this promising new class of compounds. This document serves as a roadmap for researchers, scientists, and drug development professionals poised to venture into this uncharted territory of medicinal chemistry, offering proposed synthetic routes, hypothesized biological activities, and a forward-looking perspective on their therapeutic potential.
Introduction: Charting Unexplored Chemical Space
The fusion of distinct heterocyclic rings is a well-established strategy for generating novel scaffolds with diverse and often enhanced biological activities. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with applications ranging from anticancer to antimicrobial agents.[1][2] Similarly, the azocine ring, an eight-membered nitrogen-containing heterocycle, is found in numerous biologically active alkaloids and synthetic compounds, though its exploration has been somewhat hampered by synthetic challenges.[3][4]
The introduction of a methano bridge to the azocine core imparts significant conformational rigidity, a feature that can lead to enhanced binding affinity and selectivity for biological targets.[5] To the best of our knowledge, the fusion of a thiazole ring with a methano-bridged azocine system, creating the 4,8-Methanothiazolo[5,4-c]azocine scaffold, has not been reported in the scientific literature. This guide, therefore, aims to bridge this gap by providing a forward-looking analysis based on established chemical principles and pharmacological precedents.
Foundational Scaffolds: A Review of Bridged Azocines and Thiazoles
A thorough understanding of the individual components of the target scaffold is paramount to predicting the properties and devising synthetic strategies for the novel 4,8-Methanothiazolo[5,4-c]azocine system.
The Bridged Azocine Moiety: Synthesis and Biological Relevance
The synthesis of bridged azocine derivatives has been an area of active research, with several elegant strategies developed to overcome the entropic and enthalpic barriers associated with the formation of medium-sized rings.[3] Key synthetic approaches include:
-
Intramolecular Cyclization Reactions: These are among the most common methods and can involve various reaction types, such as Friedel-Crafts alkylations, Heck reactions, and aldol condensations.[3][6]
-
Ring-Expansion Reactions: This strategy involves the expansion of a smaller, more readily accessible ring system, such as a substituted pyridine or azepine, to the eight-membered azocine core.[3]
-
Cycloaddition Reactions: [4+3] cycloadditions have emerged as a powerful tool for the diastereoselective synthesis of bridged azocine systems.[7]
-
Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of azocinoindoles and other fused azocine derivatives.[3]
From a pharmacological perspective, bridged azocine-containing natural products and synthetic molecules have demonstrated a wide range of biological activities.[4][8] These include:
-
Anticancer Activity: Certain manzamine alkaloids, which feature a complex bridged azocine core, have shown potent cytotoxic effects against various cancer cell lines.[7]
-
Neuroprotective and Analgesic Effects: The rigid conformation of bridged azocines makes them attractive scaffolds for targeting receptors in the central nervous system.[8]
-
Antimicrobial and Antimalarial Properties: A number of azocine-containing alkaloids have exhibited promising activity against bacterial, fungal, and parasitic infections.[8]
The Thiazole Ring: A Privileged Pharmacophore
The thiazole ring is a versatile building block in medicinal chemistry, with its derivatives displaying a vast spectrum of biological activities.[1][2] The synthesis of thiazoles is well-established, with the Hantzsch thiazole synthesis being a cornerstone methodology.[9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide. Modern variations of this synthesis utilize microwave irradiation or ultrasound to improve reaction times and yields.[9][10]
The pharmacological importance of the thiazole moiety is underscored by its presence in numerous clinically used drugs. Its derivatives have been reported to possess:
-
Anticancer Activity: Thiazole-containing compounds have been developed as inhibitors of various protein kinases and other targets implicated in cancer.[11][12]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antibiotics and antifungal agents.[13]
-
Anti-inflammatory Activity: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiazole ring in their structure.
-
Antiviral Activity: Thiazole derivatives have shown promise as inhibitors of viral replication, including for HIV.[1][13]
Proposed Synthesis of the 4,8-Methanothiazolo[5,4-c]azocine Core
Based on established synthetic methodologies for the constituent ring systems, we propose a plausible synthetic route to the novel 4,8-Methanothiazolo[5,4-c]azocine scaffold. The proposed strategy leverages a key bridged azocine intermediate which can then be elaborated to construct the fused thiazole ring.
A potential retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for the proposed synthesis of the 4,8-Methanothiazolo[5,4-c]azocine scaffold.
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis for the Construction of the Fused Ring System
This protocol details the key step of constructing the thiazole ring onto the pre-formed keto-bridged azocine intermediate.
Step 1: α-Halogenation of the Keto-bridged Azocine
-
Dissolve the keto-bridged azocine intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-haloketo-bridged azocine.
Step 2: Hantzsch Condensation with a Thioamide
-
To a solution of the α-haloketo-bridged azocine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired thioamide (1.2 eq).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the target 4,8-Methanothiazolo[5,4-c]azocine derivative.
Hypothesized Biological Activities and Structure-Activity Relationships (SAR)
Given the rich pharmacology of both thiazole and bridged azocine scaffolds, it is reasonable to hypothesize that their fusion in the 4,8-Methanothiazolo[5,4-c]azocine system will result in compounds with significant biological activity. The rigid, three-dimensional nature of the bridged azocine core, combined with the versatile pharmacophoric features of the thiazole ring, could lead to potent and selective modulators of various biological targets.
Table 1: Potential Biological Activities of 4,8-Methanothiazolo[5,4-c]azocine Derivatives Based on Analogous Scaffolds
| Biological Target/Activity | Rationale based on Analogous Scaffolds | Potential for SAR Studies |
| Anticancer | Thiazole derivatives are known kinase inhibitors.[12] Bridged azocine alkaloids exhibit cytotoxicity.[7] | Substitution on the thiazole ring and the aromatic portion of the azocine could modulate kinase selectivity and potency. |
| Antimicrobial | Thiazoles are core components of many antibiotics. Some azocine alkaloids show antibacterial and antifungal properties.[8] | Variation of substituents on the thiazole ring could lead to broad-spectrum or targeted antimicrobial agents. |
| Anti-inflammatory | Thiazole-containing compounds are known anti-inflammatory agents. Azocine derivatives have shown anti-inflammatory effects.[4] | Modifications to the scaffold could be explored to target specific inflammatory pathways, such as COX or cytokine signaling. |
| CNS Activity | The rigid conformation of bridged systems is favorable for CNS receptor binding.[8] | Stereochemistry of the methano bridge and substitution patterns could influence selectivity for different CNS targets. |
Future Outlook and Conclusion
The 4,8-Methanothiazolo[5,4-c]azocine scaffold represents a novel and promising frontier in medicinal chemistry. This technical guide has provided a comprehensive overview of the foundational chemistry and biology of its constituent parts, proposed a viable synthetic strategy, and hypothesized its potential therapeutic applications. The successful synthesis and biological evaluation of derivatives of this scaffold will undoubtedly open new avenues for drug discovery. Future work should focus on the execution of the proposed synthesis, exploration of a diverse range of substituents to establish robust structure-activity relationships, and the elucidation of the mechanism of action of any active compounds. The journey into this uncharted chemical space is just beginning, and the potential for discovering new and effective therapeutic agents is significant.
References
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- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Hassan, A. S., & Moustafa, A. H. (2014). Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts. Journal of Heterocyclic Chemistry, 51(S1), E237-E244.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antimicrobial agents. European journal of medicinal chemistry, 97, 645-666.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Chemical Reviews, 2(3), 191-204.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S), 200-208.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Review of the synthesis and biological activity of thiazoles. Molecules, 26(4), 1016.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 518.
- Li, W., & Ma, D. (2023). Synthesis of Oxo-Bridged Dibenzoazocines through Ruthenium-Catalyzed [4+ 3]-Cycloannulation of Aza-ortho-quinone Methides with Carbonyl Ylides. Organic Letters, 25(27), 5030-5034.
- Kaur, R., & Sharma, A. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Current Medicinal Chemistry, 27(30), 5054-5085.
- Althagafi, I., & El-Metwaly, N. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Molecular Structure, 1269, 133796.
- Welsch, S. J., & Scheschkewitz, D. (2021). Substituted nitrogen-bridged diazocines. Beilstein Journal of Organic Chemistry, 17, 1629-1636.
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- Isolation and Biological Activity of Azocine and Azocane Alkaloids. (2021).
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- Yan, C., & Tu, S. (2018). Regioselective and diastereoselective synthesis of two functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction. Organic & Biomolecular Chemistry, 16(22), 4170-4175.
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The 4,8-Methanothiazolo[5,4-c]azocine Scaffold: A Next-Generation nAChR Modulator
The following technical guide provides an in-depth analysis of the 4,8-Methanothiazolo[5,4-c]azocine scaffold, a rigidified heterocyclic system with significant potential in neuropharmacology. This document is structured for medicinal chemists and pharmacologists, focusing on structural bioisosterism, synthesis, and therapeutic applications targeting nicotinic acetylcholine receptors (nAChRs).
Technical Whitepaper | Medicinal Chemistry & Neuropharmacology
Executive Summary
The search for selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) has long been dominated by the structural templates of (-)-cytisine , epibatidine , and varenicline . While effective, these scaffolds often face limitations in subtype selectivity (distinguishing
4,8-Methanothiazolo[5,4-c]azocine represents a high-value pharmacophore that merges the conformational rigidity of the 4,8-methanoazocine core (structurally homologous to the cytisine bridge) with the distinct electronic profile of a fused thiazole ring. This scaffold acts as a bioisostere to quinolizidine and benzazepine alkaloids, offering a novel vector for optimizing binding affinity and intrinsic efficacy at nAChRs. Its primary therapeutic potential lies in smoking cessation , neuropathic pain management , and cognitive enhancement in neurodegenerative disorders.
Chemical Architecture & Pharmacophore Analysis
Structural Homology and Bioisosterism
The therapeutic potency of this scaffold derives from its ability to mimic the "cationic center + hydrogen bond acceptor" pharmacophore required for nAChR activation.
-
The 4,8-Methano Bridge: This bridge creates a rigid bicyclic [3.3.1] nonane-like system (embedded within the azocine). It locks the secondary amine (the cationic center at physiological pH) into a specific spatial orientation, reducing the entropic penalty of binding. This is structurally analogous to the 1,5-methano bridge in cytisine.
-
The Thiazolo[5,4-c] Fusion:
-
Electronic Profile: The thiazole ring replaces the pyridone of cytisine or the quinoxaline of varenicline. The sulfur atom introduces lipophilicity (increasing blood-brain barrier penetration), while the nitrogen atom serves as a crucial hydrogen bond acceptor (HBA).
-
Vector Alignment: The [5,4-c] fusion geometry positions the thiazole nitrogen at an optimal distance (~5.5–6.0 Å) from the bridgehead amine, matching the acetylcholine binding pocket's requirements.
-
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~194-210 Da | Highly favorable for CNS penetration (Fragment-like). |
| cLogP | 1.2 – 1.8 | Optimal range for BBB permeability; higher than cytisine (-0.9). |
| TPSA | ~45 Ų | Excellent membrane permeability. |
| pKa (Amine) | 9.0 – 9.8 | Predominantly protonated at physiological pH (cationic pharmacophore). |
Therapeutic Potential & Mechanism of Action[1][2]
Smoking Cessation ( Partial Agonism)
Like varenicline, derivatives of 4,8-methanothiazolo[5,4-c]azocine are designed to act as partial agonists at the high-affinity
-
Mechanism: The molecule binds to the receptor, stimulating a moderate release of dopamine in the nucleus accumbens (mitigating craving/withdrawal) while competitively blocking nicotine from binding (preventing the reinforcing "buzz" of smoking).
-
Advantage: The thiazole moiety may offer different metabolic stability (avoiding N-oxidation) compared to pyridine-based ligands.
Neuropathic Pain ( / Epibatidine-like)
Epibatidine is a potent analgesic but too toxic due to lack of selectivity. The 4,8-methanoazocine core provides the rigidity to maintain potency, while the thiazole fusion allows for tuning selectivity against the ganglionic
-
Pathway: Activation of spinal cholinergic interneurons
Inhibition of nociceptive transmission.
Cognitive Enhancement ( Agonism)
Modifications to the thiazole ring (e.g., C2-substitution) can shift selectivity toward the homomeric
Experimental Protocols
Synthetic Pathway (Retrosynthetic Analysis)
The construction of the 4,8-methanothiazolo[5,4-c]azocine core is challenging due to the bridged system. A robust route involves a Petasis-Mannich reaction followed by a Pomeranz-Fritsch type cyclization or a Heck reaction .
Protocol: Synthesis via Intramolecular Heck Reaction
-
Starting Material: 2-amino-4-bromothiazole and a cyclopentene derivative.
-
Step 1: N-Alkylation: Alkylate the thiazole amine with a cyclopentenyl tether containing a leaving group.
-
Step 2: Heck Cyclization (The Key Step):
-
Step 3: Transannular Bridging:
-
Use iodine-mediated transannular aminocyclization if the bridge is not pre-formed, OR use a pre-bridged azabicyclo[3.3.1]nonane precursor and fuse the thiazole ring via condensation with alpha-haloketones (Hantzsch synthesis).
-
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine
-
Membrane Preparation: Homogenize rat cortical tissue or HEK293 cells stably expressing human
nAChRs. -
Ligand: Use
-Epibatidine or -Cytisine (0.5 nM). -
Incubation:
-
Mix 150
L membrane suspension + 25 L radioligand + 25 L test compound (4,8-methanothiazolo[5,4-c]azocine analog) in varying concentrations ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate at 25°C for 75 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: nAChR Modulation
The following diagram illustrates the mechanism of partial agonism at the presynaptic terminal.
Caption: Mechanism of Action showing partial agonism leading to moderate dopamine release while blocking nicotine access.
Structural SAR Logic
Caption: SAR breakdown of the scaffold components and their pharmacological roles.
References
-
Coe, J. W., et al. (2005).[4] "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[4][5] Journal of Medicinal Chemistry, 48(10), 3474-3477.[4] Link
-
Mihalak, K. B., et al. (2006). "Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors." Molecular Pharmacology, 70(3), 801-805. Link
-
Daly, J. W. (2005). "Nicotinic agonists, antagonists, and modulators from natural sources." Cellular and Molecular Neurobiology, 25(3-4), 513-552. Link
-
ChemicalRegister. (2024). "4,8-METHANOTHIAZOLO[5,4-C]AZOCINE (CAS 88414-01-1) Supplier Data." Link
-
Jansen, M., & Dannhardt, G. (2003). "Medicinal chemistry of the epibatidine-type nicotinic acetylcholine receptor agonists." Current Medicinal Chemistry, 10(20), 2045-2086. Link
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Predictive Metabolic Profiling of the 4,8-Methanothiazolo[5,4-c]azocine Scaffold
This technical guide provides a predictive metabolic analysis of the 4,8-Methanothiazolo[5,4-c]azocine scaffold. As a specific chemical entity likely belonging to early-stage drug discovery libraries (structurally analogous to thiazolo-fused morphans or bridged azocine alkaloids ), direct experimental metabolic data is limited.
Consequently, this guide employs Structure-Metabolism Relationship (SMR) principles, drawing from established metabolic pathways of thiazoles and bridged bicyclic amines (e.g., morphinans, cytisine derivatives) to forecast Phase I/II biotransformations and bioactivation risks.
Executive Summary & Structural Logic
The 4,8-Methanothiazolo[5,4-c]azocine core represents a fused heterocyclic system combining a thiazole ring with a bridged azocine (resembling the 2-azabicyclo[3.3.1]nonane "morphan" architecture). This scaffold is chemically distinct due to its high fraction of sp³ carbons (Fsp³) and rigid geometry, traits often exploited in CNS drug discovery to improve selectivity for nicotinic or opioid receptors.
From a metabolic perspective, this molecule presents a "Janus-faced" profile:
-
The Thiazole Domain: A potential site for bioactivation via S-oxidation or epoxidation (toxicity risk).
-
The Bridged Azocine Domain: The primary driver of clearance via N-oxidation or N-dealkylation (if N-substituted), and bridgehead hydroxylation.
Structural Pharmacophores & Metabolic Soft Spots
-
Region A (Thiazole Ring): Electron-rich aromatic system. Susceptible to CYP450-mediated oxidation at the Sulfur (S) or C4/C5 positions.
-
Region B (Tertiary/Secondary Amine): The nitrogen atom in the azocine ring is a high-affinity site for Flavin-containing Monooxygenases (FMOs) and CYPs.
-
Region C (Methano Bridge & Benzylic-like Carbons): The bridgehead carbons and positions
to the nitrogen are prone to oxidative attack.
Predicted Phase I Metabolic Pathways
Pathway A: Thiazole Ring Bioactivation (The "Red Flag" Pathway)
Thiazole rings are generally stable but can undergo bioactivation under specific conditions, particularly by CYP3A4 and CYP2E1 .
-
S-Oxidation: Direct oxidation of the thiazole sulfur leads to a thiazole S-oxide or S,S-dioxide . These intermediates are often unstable and can act as Michael acceptors.
-
Epoxidation & Ring Scission: Oxidation across the C=C bond of the thiazole can form an unstable epoxide. Rearrangement of this epoxide often results in ring scission , generating a reactive
-thioketo aldehyde or isocyanate.-
Risk: These electrophiles can covalently bind to hepatic proteins (causing idiosyncratic toxicity) or deplete Glutathione (GSH).
-
Mitigation: This pathway must be monitored via GSH-trapping assays.
-
Pathway B: Azocine Nitrogen Metabolism
-
N-Oxidation: If the azocine nitrogen is tertiary (e.g., N-methyl), FMOs (and CYP2D6/3A4) will readily form a stable N-oxide . This is often a major clearance route for bridged amines.
-
N-Dealkylation: Oxidative cleavage of N-alkyl groups (via a carbinolamine intermediate) yields the secondary amine (nor-metabolite).
Pathway C: Carbon Skeleton Hydroxylation
-
Bridgehead Oxidation: The C4 or C8 bridgehead carbons (tertiary C-H bonds) are electronically activated and sterically accessible. Hydroxylation here is a common metabolic route for adamantane-like or morphan-like structures.
- -Carbon Oxidation: Hydroxylation adjacent to the nitrogen (if not the bridgehead) can lead to ring opening (lactam formation) or instability.
Predicted Phase II Conjugation
-
Glucuronidation (UGT): The secondary amine (formed after N-dealkylation) is a direct substrate for N-glucuronidation (UGT1A4/2B10).
-
Sulfation (SULT): Any Phase I hydroxyl metabolites (from Pathway C) will likely undergo O-sulfation.
Visualization of Metabolic Tree
The following diagram illustrates the predicted biotransformation cascade for a hypothetical N-methylated parent compound.
Figure 1: Predicted metabolic tree showing branching into stable clearance products (Yellow/Green) and potential reactive intermediates (Red).
Experimental Validation Protocols
To validate these predictions, the following "Self-Validating" experimental workflows are recommended.
Protocol A: Reactive Metabolite Trapping (The "Stress Test")
Objective: Determine if the thiazole ring undergoes bioactivation to electrophilic species.[1]
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) + NADPH (1 mM).
-
Trapping Agent: Fortify with Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).
-
Control: HLM without NADPH (negative control).
-
Analysis: LC-MS/MS (Neutral Loss scan of 129 Da for GSH adducts).
-
Interpretation: Detection of [M+GSH+O-2H] peaks indicates thiazole ring scission or quinone-methide like formation.
Protocol B: Intrinsic Clearance & Metabolite ID
Objective: Map the stable metabolites and determine
-
Substrate Conc: 1
M (for clearance), 10 M (for MetID). -
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Acetonitrile containing internal standard.
-
Detection: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Processing: Use Mass Defect Filtering (MDF) to find metabolites.
-
Look for: +16 Da (Oxidation), +14 Da (Carbonyl formation), -14 Da (Demethylation), +176 Da (Glucuronide).
-
Protocol C: Reaction Phenotyping
Objective: Identify which CYP isoform drives the metabolism (crucial for Drug-Drug Interaction assessment).
-
Recombinant CYPs: Incubate parent with rCYP1A2, 2C9, 2C19, 2D6, 3A4.
-
Inhibition: Use specific inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6) in HLM.
-
Prediction: Bridged amines are often CYP2D6 substrates; Thiazoles are often CYP3A4/2E1 substrates.
Summary of Predicted Parameters
| Parameter | Predicted Outcome | Mechanism/Enzyme |
| Primary Clearance | N-Oxidation & N-Dealkylation | FMO3, CYP2D6, CYP3A4 |
| Bioactivation Risk | Moderate (Thiazole Scission) | CYP3A4 mediated epoxidation |
| Phase II Driver | N-Glucuronidation | UGT1A4 (if secondary amine formed) |
| Metabolic Stability | Moderate to High | Rigid bicyclic core resists oxidation better than flexible chains |
References
-
Dalvie, D. K., et al. (2002). Metabolism of thiazole-containing drugs: Identification of reactive intermediates.[2] Chemical Research in Toxicology. Link(Foundational text on thiazole bioactivation mechanisms).
-
Kassahun, K., et al. (2001). Bioactivation of the thiazolidinedione ring: Metabolic scission to reactive sulfenic acids.[2] Chemical Research in Toxicology. Link(Evidence for ring-opening pathways in thiazole-like systems).
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link(Mechanisms of heteroatom oxidation).
-
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link(General principles of bridged amine metabolism).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link(Standard protocols for microsomal stability validation).
Sources
- 1. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of 4,8-Methanothiazolo[5,4-c]azocine Scaffolds
This Application Note provides a comprehensive, step-by-step synthesis guide for 4,8-Methanothiazolo[5,4-c]azocine , a bridged bicyclic scaffold structurally homologous to thiazolomorphans . This structure represents a bioisostere of the benzomorphan class (e.g., pentazocine), where the fused benzene ring is replaced by a thiazole moiety, offering unique potential in neuropharmacology (e.g., opioid or nicotinic receptor modulation).
The protocol is designed for medicinal chemists and utilizes a modular Hantzsch Thiazole Synthesis approach, allowing for facile derivatization at the thiazole 2-position.
Executive Summary & Retrosynthetic Logic
The target molecule, 4,8-Methanothiazolo[5,4-c]azocine , consists of a thiazole ring fused to a 2-azabicyclo[3.3.1]nonane (morphan) core. The "4,8-methano" nomenclature refers to the methylene bridge across the azocine ring, creating the rigid bicyclic framework essential for receptor binding affinity.
Synthetic Strategy:
We employ a convergent strategy. The core morphan ketone is constructed first, followed by a regioselective
Retrosynthesis Diagram (DOT)
Caption: Retrosynthetic analysis dissecting the target into a functionalized morphan core and a thioamide precursor.
Experimental Protocol
Phase 1: Synthesis of the Morphan Core (2-Azabicyclo[3.3.1]nonan-7-one)
Note: If the specific morphan ketone is not commercially available, it is synthesized via a double Mannich condensation (Weiss-Cook reaction equivalent).
Reagents:
-
1,3-Acetonedicarboxylic acid diethyl ester[1]
-
Glutaraldehyde (25% aq. solution)
-
Methylamine (40% aq. solution)
-
Citrate buffer (pH 5.0)
Step-by-Step Workflow:
-
Condensation: Dissolve 1,3-acetonedicarboxylic acid diethyl ester (1.0 equiv) in citrate buffer. Add glutaraldehyde (1.0 equiv) and methylamine (1.0 equiv) dropwise at 0°C.
-
Cyclization: Stir the mixture at room temperature for 48 hours. The solution will darken as the pseudo-pelletierine derivative forms.
-
Decarboxylation: Heat the resulting diester in 10% HCl under reflux for 6 hours to hydrolyze esters and decarboxylate, yielding the 2-methyl-2-azabicyclo[3.3.1]nonan-7-one .
-
Isolation: Basify with NaOH (pH 10), extract with CHCl₃ (3x), dry over MgSO₄, and concentrate. Purify via vacuum distillation or column chromatography (SiO₂, MeOH/DCM 1:9).
Phase 2: Regioselective -Bromination
Critical Step: This step installs the leaving group required for thiazole formation.
Reagents:
-
Substrate: 2-methyl-2-azabicyclo[3.3.1]nonan-7-one
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or NBS.
-
Solvent: THF (anhydrous).
Protocol:
-
Dissolve the ketone (10 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere.
-
Cool to 0°C. Add PTAB (10.5 mmol) portion-wise over 30 minutes. Why PTAB? It offers superior regioselectivity for ketone
-bromination compared to elemental bromine, minimizing di-bromination. -
Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (stain with Dragendorff’s reagent for amines).
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with water and brine.
-
Purification: The
-bromoketone is often unstable; use immediately or filter through a short plug of neutral alumina.
Phase 3: Hantzsch Thiazole Cyclization
This step fuses the thiazole ring to the azocine framework.
Reagents:
-
Substrate:
-Bromoketone (from Phase 2). -
Thioamide: Thiobenzamide (for phenyl-substituted) or Thiourea (for amino-substituted).
-
Solvent: Ethanol (absolute) or DMF.
-
Base: NaHCO₃ (solid).
Protocol:
-
Mixing: In a pressure vial or round-bottom flask, dissolve the thioamide (1.2 equiv) in absolute Ethanol (0.2 M concentration).
-
Addition: Add the
-bromoketone (1.0 equiv) solution dropwise. -
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Observation: A precipitate (HBr salt of the product) may form.
-
-
Neutralization: Cool to room temperature. Add solid NaHCO₃ to neutralize the HBr generated in situ. Stir for 30 mins.
-
Isolation: Evaporate ethanol. Resuspend residue in water/DCM. Extract aqueous layer with DCM (3x).
-
Final Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Data & Validation Parameters
Reaction Stoichiometry Table
| Component | Role | Equivalents | Molar Mass ( g/mol ) | Notes |
| Morphan Ketone | Core Scaffold | 1.0 | ~153.2 | Starting material |
| PTAB | Brominating Agent | 1.05 | 375.9 | Preferred over Br₂ |
| Thioamide | Heterocycle Source | 1.2 | Variable | Determines R-group |
| Ethanol | Solvent | N/A | 46.07 | Anhydrous required |
| NaHCO₃ | Scavenger Base | 2.0 | 84.01 | Neutralizes HBr |
Analytical Validation (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
Bridgehead Protons: Distinct multiplets at
3.0–3.5 ppm (characteristic of bicyclo[3.3.1] systems). -
Thiazole Proton: If C2 is unsubstituted, a singlet at
~8.8 ppm. -
N-Methyl: Singlet at
~2.4 ppm (if N-methylated).
-
-
MS (ESI+): [M+H]⁺ peak corresponding to Molecular Weight (e.g., for phenyl-substituted: ~270 Da).
-
IR Spectroscopy: Disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹) and C-S absorptions.
Mechanistic Pathway & Workflow
The following diagram illustrates the transformation from the bromoketone to the final thiazole-fused scaffold via the hydroxy-thiazoline intermediate.
Caption: Mechanistic flow of the Hantzsch synthesis converting the bromoketone and thioamide into the thiazole-fused system.
Troubleshooting & Optimization
-
Issue: Low Yield in Bromination.
-
Cause: Over-bromination (dibromide formation).
-
Solution: Switch to NBS (N-Bromosuccinimide) with catalytic p-TsOH in MeCN. This allows for slower, more controlled bromine release.
-
-
Issue: Product trapped as Salt.
-
Cause: The basic tertiary amine in the azocine core forms a salt with the HBr byproduct.
-
Solution: Ensure aggressive basification (pH > 10) during workup to liberate the free base before extraction.
-
-
Issue: Regioisomer Formation.
-
Context: If the ketone is unsymmetrical (e.g., substituents on the bridge), bromination might occur at the wrong alpha position.
-
Solution: Generate the kinetic enol ether (TMSCl/LDA) first, then treat with NBS to enforce regiochemistry.
-
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]
-
Morphan Scaffold Synthesis: Costanzo, G., et al. (2023). "Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans." Chemical Biology & Drug Design. Available at: [Link]
-
Thiazole-Fused Systems: Foucourt, A., et al. (2014). "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors." Molecules. Available at: [Link]
-
Ionic Liquid Optimization (Green Chemistry): Izumisawa, Y., et al. (2011). "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry. Available at: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 4,8-Methanothiazolo[5,4-c]azocine Analogs
This Application Note provides a modernized, high-efficiency protocol for the synthesis of 4,8-Methanothiazolo[5,4-c]azocine analogs .
While early syntheses of this scaffold (e.g., Katsuura et al., 1983) relied on complex selenium-mediated cyclizations or multi-step rearrangements, this guide details a Microwave-Assisted Hantzsch Condensation . This approach reduces reaction times from hours to minutes, improves yields, and minimizes thermal degradation of the sensitive bicyclic amine core.
Abstract
The 4,8-methanothiazolo[5,4-c]azocine scaffold represents a rigid, tricyclic system structurally related to morphan and benzomorphan opioids. These analogs are critical pharmacophores in the development of CNS-active agents, particularly for opioid and sigma receptor modulation. Traditional thermal synthesis is often hampered by the steric hindrance of the bridged core and the lability of
Scientific Background & Retrosynthetic Analysis
Structural Deconstruction
The IUPAC name 4,8-methanoazocine refers to the 2-azabicyclo[3.3.1]nonane skeleton.[1]
-
Core: A piperidine ring bridged by a methylene group.
-
Fusion: The "thiazolo[5,4-c]" designation indicates the thiazole ring is fused to the C3–C4 bond of the azocine ring (corresponding to the non-bridged segment of the morphan system).
-
Significance: Fusing a thiazole ring to this bridged system restricts conformational flexibility, potentially enhancing binding selectivity for GPCR targets (e.g.,
-opioid, -1 receptors).
The Microwave Advantage
The Hantzsch synthesis involves a bimolecular nucleophilic attack followed by a dehydration step.
-
Polar Transition States: The reaction proceeds via a polar transition state (S-alkylation).[1] Microwave irradiation efficiently couples with these polar species, lowering the activation energy barrier.
-
Overcoming Sterics: The bridgehead protons in 4,8-methanoazocines create significant steric bulk.[1] Rapid volumetric heating allows the reactants to overcome this barrier without the prolonged heating that leads to decomposition.
Retrosynthetic Scheme
The strategy relies on the condensation of an
Figure 1: Retrosynthetic strategy for the construction of the thiazolo-fused morphan core.
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Ketone Precursor: N-Methyl-2-azabicyclo[3.3.1]nonan-4-one (or N-Boc protected analog).[1]
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Polymer-supported Pyridinium Tribromide (cleaner workup).[1]
-
Thio-reagent: Thiourea (for 2-amino analogs) or Thiobenzamide (for 2-phenyl analogs).[1]
-
Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).[1]
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Stage 1: Regioselective -Bromination
Note: This step is typically performed under conventional conditions to ensure regiocontrol.[1]
-
Dissolution: Dissolve 1.0 eq (5 mmol) of the ketone in anhydrous THF (20 mL).
-
Reagent Addition: Cool to 0°C. Add 1.05 eq of PTAB portion-wise over 10 minutes.
-
Expert Insight: Avoid liquid bromine (
).[1] PTAB provides a stoichiometric source of and prevents over-bromination, which is critical in bridged systems where poly-halogenation is common.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate.
-
Validation: Verify the formation of the
-bromoketone via TLC (shift in ) or crude NMR (appearance of the CH-Br doublet/multiplet around 4.5 ppm). Use immediately.
Stage 2: Microwave-Assisted Cyclization (The Core Protocol)[1]
This step builds the thiazole ring.
-
Preparation: In a 10 mL microwave process vial, combine:
-
Irradiation Parameters:
-
Execution: Seal the vial and initiate the sequence. The pressure will rise as EtOH heats; the system should stabilize at 120°C within 60-90 seconds.[1]
-
Post-Reaction: Cool the vial to <50°C using compressed air (built-in feature of most reactors).
Stage 3: Purification & Isolation
-
Basification: The reaction produces the HBr salt of the product. Transfer the mixture to a beaker and neutralize with saturated
or 10% until pH ~9. -
Precipitation: In many cases, the free base thiazole will precipitate as a white/off-white solid.
-
If solid forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with DCM (3 x 10 mL), dry over
, and concentrate.
-
-
Recrystallization: Purify by recrystallization from EtOH/Water or via flash chromatography (MeOH/DCM gradient) if necessary.[1]
Results & Data Analysis
Expected Yield Comparison
| Method | Temperature | Time | Yield | Purity (HPLC) |
| Conventional Reflux | 78°C (EtOH) | 4–8 Hours | 45–60% | 85% |
| Microwave (This Protocol) | 120°C | 15 Minutes | 82–93% | >95% |
Spectral Characterization (H-NMR Markers)
To validate the structure of 4,8-methanothiazolo[5,4-c]azocine :
-
Thiazole Proton (if 2-H): Singlet at
8.5–9.0 ppm.[1] -
Bridgehead Protons: Distinct multiplets at
3.0–4.0 ppm (characteristic of the 2-azabicyclo[3.3.1]nonane core).[1] -
Absence of Ketone: Disappearance of the carbonyl signal in
C NMR (~210 ppm).
Mechanism of Action
The microwave field couples directly with the polar transition state formed during the nucleophilic attack of sulfur on the
Figure 2: Mechanistic pathway accelerated by dielectric heating.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Tarring | Overheating / Decomposition of Bridge | Reduce Temp to 100°C; extend time to 20 min. Use "Power Max" feature to cool while heating. |
| Incomplete Conversion | Steric hindrance at C3/C4 | Increase Thiourea to 1.5 eq. Add catalytic amount of NaI (Finkelstein condition).[1] |
| Regioisomer Mix | Bromination at wrong alpha-carbon | Ensure Kinetic Control during bromination (Low temp, bulky base like LDA if PTAB fails). |
| Vial Failure | Excess pressure | Do not exceed 4 mL solvent in a 10 mL vial. Ensure ketone is fully dissolved before capping. |
References
-
Katsuura, K., Yamaguchi, K., Sakai, S., & Mitsuhashi, K. (1983).[2] Thiazole Analogs of Benzomorphans. III. Syntheses of 4,5,6,7,8,9-Hexahydro-4,8-methano-5-methylthiazolo[4,5-c]azocine and [5,4-c]azocine.[1][2] Chemical & Pharmaceutical Bulletin, 31(5), 1518–1525. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. Link[1]
-
Potewar, T. M., et al. (2008). Catalyst-free efficient synthesis of 2-aminothiazoles in water under microwave irradiation. Tetrahedron Letters, 49(2), 248–250. Link[1]
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Verwandten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Chemistry).[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Challenges in 4,8-Methanothiazolo[5,4-c]azocine Synthesis
Welcome to our dedicated technical support center for the synthesis of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting for overcoming steric hindrance during the critical cyclization step in the formation of the 4,8-Methanothiazolo[5,4-c]azocine core. This bridged, medium-sized ring system presents unique synthetic challenges, and this resource is designed to equip you with the mechanistic understanding and practical protocols to navigate them successfully.
Introduction: The Challenge of the Bridged Azocine System
The 4,8-Methanothiazolo[5,4-c]azocine framework is a promising scaffold in medicinal chemistry, but its synthesis is often hampered by significant steric strain during the final intramolecular cyclization. The rigid methano-bridge forces substituents into close proximity, creating a high activation barrier for ring closure. This guide addresses the most common failure points in this synthesis and offers validated strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My intramolecular cyclization to form the thiazole ring is failing or showing very low yield. What are the likely causes?
Answer: Failure in the final ring-closing step is the most common issue. The primary culprit is almost always severe steric hindrance impeding the nucleophilic attack of the thioamide sulfur onto the α-halo ketone (a modified Hantzsch-type cyclization).
Mechanistic Insight: The rigid bicyclic structure of the azocine precursor forces the thioamide and α-halo ketone moieties into an unfavorable conformation for the required bond formation. This leads to several competing and often dominant side reactions.
Troubleshooting Workflow:
Identifying common impurities in 4,8-Methanothiazolo[5,4-c]azocine production
Technical Support Center: 4,8-Methanothiazolo[5,4-c]azocine Production & Impurity Profiling
Executive Summary & Scaffold Overview
Subject: Troubleshooting & Impurity Identification in 4,8-Methanothiazolo[5,4-c]azocine Synthesis. Target Molecule Class: Thiazolomorphans (Thiazole-fused benzomorphan bioisosteres). Primary CAS Reference: 88414-01-1 (Representative core scaffold). Chemical Context: The 4,8-methanothiazolo[5,4-c]azocine scaffold is a rigid, tricyclic heteroaromatic system structurally related to morphinan alkaloids (e.g., pentazocine). It is typically synthesized via the Hantzsch Thiazole Synthesis involving the condensation of a brominated bicyclic ketone (e.g., 2-bromo-9-methyl-9-azabicyclo[3.3.1]nonan-3-one) with a thioamide or thiourea.
This guide addresses the specific impurity profiles arising from the cyclization , bromination , and work-up phases of this complex heterocyclic production.
Critical Impurity Profiling (The "What" & "Why")
The following table categorizes the most frequent impurities encountered during the production of 4,8-methanothiazolo[5,4-c]azocine derivatives.
| Impurity Type | Common Name / Structure | Origin / Cause | Detection (HPLC/LC-MS) |
| Starting Material | Des-thiazole Ketone (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one) | Incomplete bromination or carryover from Step 1. | Early eluting, non-UV active (unless derivatized). |
| Intermediate | Hydroxy-thiazoline (Pre-dehydration intermediate) | Incomplete Hantzsch cyclization. Failure of the dehydration step due to insufficient acid/heat. | M+18 mass shift relative to product. Broad peak shape. |
| Regioisomer | [4,5-c] Isomer | Bromination at C4 instead of C2 on the bicyclic ketone, leading to wrong fusion. | Close eluting isomer. Requires NMR for distinction. |
| By-Product | Dithio-dimer (Disulfide bridge) | Oxidation of thiourea/thioamide reagent or oxidative coupling of thiol intermediates. | High MW (2x Product). Late eluting. |
| Degradant | N-Oxide / S-Oxide | Oxidative stress during work-up (e.g., prolonged exposure to air/peroxides in solvents). | M+16 mass shift. Polar, early eluting. |
Troubleshooting Guide (FAQ Format)
Q1: I observe a persistent "M+18" peak in LC-MS that resists recrystallization. What is it?
Diagnosis: This is likely the Hydroxy-thiazoline Intermediate .
Mechanism: In the Hantzsch synthesis, the initial attack of the sulfur on the
-
Increase Acidity: Ensure the reaction medium is sufficiently acidic (e.g., reflux in EtOH/HCl or AcOH).
-
Dehydration Step: If the intermediate is isolated, treat it with a dehydrating agent like
or simply reflux in ethanolic HCl for an additional 2-4 hours. -
Check Water Content: Excess water in the solvent can push the equilibrium back toward the hydrated form. Use anhydrous solvents.
Q2: My yield is low, and I see a complex mixture of non-polar impurities. What went wrong during bromination?
Diagnosis: Over-bromination or Regio-bromination.
Mechanism: The precursor, typically a 9-azabicyclo[3.3.1]nonan-3-one, has two
-
Control Stoichiometry: Use exactly 0.95–1.0 eq of Bromine or NBS. Excess leads to di-bromo species.
-
Temperature Control: Conduct bromination at lower temperatures (
to ) to favor kinetic control at the less hindered C2 position. -
Use HBr Scavengers: If using
, generated HBr can catalyze isomerization. Use a mild base or buffer.
Q3: The final product is developing a yellow/brown color upon storage.
Diagnosis: Sulfur Oxidation (S-oxide formation) or Free Base Instability. Mechanism: The thiazole sulfur is susceptible to oxidation to sulfoxides or sulfones, especially in solution or if residual peroxides are present in ether/THF used for precipitation. Solution:
-
Salt Formation: Convert the free base to a stable salt (e.g., Hydrochloride or Fumarate) immediately after isolation.
-
Antioxidants: Store under Argon/Nitrogen.
-
Solvent Check: Ensure all storage solvents are peroxide-free.
Visualizing the Synthetic Pathway & Impurity Logic
The following diagram maps the standard Hantzsch synthesis route and the branching points where critical impurities are generated.
Caption: Logical flow of Hantzsch synthesis showing the origin of hydroxy-intermediates and oxidative degradants.
Experimental Protocol: Purification of the Hydroxy-Impurity
To validate if your impurity is indeed the hydroxy-thiazoline, perform this "Force Degradation" test:
-
Isolate a small fraction of the crude mixture containing the suspected M+18 peak.
-
Dissolve in Ethanol (5 mL per 100 mg).
-
Add 0.5 mL of conc. HCl.
-
Reflux for 2 hours.
-
Analyze via HPLC.
-
Result: If the M+18 peak disappears and the Product peak area increases, the impurity is the Hydroxy-thiazoline intermediate .
-
Action: Reprocess the entire batch under refluxing acidic conditions.
-
References
-
Scaffold Identification : 4,8-Methanothiazolo[5,4-c]azocine. CAS No. 88414-01-1.[1] Chemical Register. Link
-
Synthetic Methodology (Hantzsch): Zhang, T., et al. (2011). "Aminothiazolomorphinans with mixed
and opioid activity."[2][3] Journal of Medicinal Chemistry, 54(6), 1903-1913.[2] Link -
Impurity Mechanisms : McDougall, D. C. (1981). "Synthesis of Novel Morphinans From Thebaine." University of Glasgow Theses. (Discusses sulfur reagent reactivity and impurities in morphinan scaffolds). Link
- General Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.
Sources
Technical Support Center: Enantioseparation of 4,8-Methanothiazolo[5,4-c]azocine
Role: Senior Application Scientist Department: Chiral Separations & Purification Group Subject: Technical Guide for Ticket #5920-AZ (Bridged Azocine Resolution)
Introduction: The Analyte Profile
Hello. Based on your inquiry regarding 4,8-Methanothiazolo[5,4-c]azocine , you are dealing with a rigid, bridged bicyclic system fused to a thiazole ring. This scaffold shares significant structural homology with benzomorphans (e.g., pentazocine) and other morphinan-like opioid ligands.
Key Physicochemical Challenges:
-
Basicity: The azocine nitrogen (typically secondary or tertiary) is a strong Lewis base. It will aggressively interact with residual silanols on silica-based columns, leading to severe peak tailing.
-
Rigidity: The methano-bridge locks the conformation. While this usually enhances chiral recognition (distinct 3D shape), it can limit solubility in standard alkane/alcohol mobile phases.
-
Detection: The thiazole ring provides a UV handle, but it may be weak compared to benzene analogues.
Below are the specific troubleshooting guides and protocols designed to resolve this scaffold.
Module 1: Method Development Strategy (SFC & HPLC)
User Question: "I have a racemic mixture of the 4,8-methano scaffold. Which columns and mobile phases should I screen first? I want to avoid wasting time on trial-and-error."
Technical Response: For bridged nitrogenous heterocycles, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to form inclusion complexes with the rigid "cage" of your molecule.
Recommended Screening Protocol
1. Column Selection (The "Golden Four"): Do not start with Pirkle-type columns (e.g., Whelk-O1) for this specific scaffold unless polysaccharides fail. The rigid bridge fits best into the grooves of:
-
Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate): (e.g., CHIRALPAK® IG / i-Amylose-3). High success rate for basic bridged amines.
-
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., CHIRALPAK® IC).
-
Coated Amylose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALPAK® AD-H).
-
Coated Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., CHIRALCEL® OD-H).
2. Mobile Phase Strategy (SFC vs. HPLC):
| Parameter | SFC (Supercritical Fluid Chromatography) | Normal Phase HPLC |
| Primary Solvent | CO₂ (Supercritical) | n-Hexane or n-Heptane |
| Co-Solvent | Methanol or Ethanol (10–30%) | Ethanol or Isopropanol (10–50%) |
| Mandatory Additive | 0.1% - 0.5% Diethylamine (DEA) or Isopropylamine (IPA) | 0.1% DEA or 0.1% TFA + 0.1% TEA (if amphoteric) |
| Why? | CO₂ is acidic. Without a base, the amine will protonate and stick to the column. | Masks silanols to prevent tailing. |
3. The "IG-Methanol" First-Pass Protocol:
-
System: SFC (preferred for speed/solubility) or NP-HPLC.
-
Column: Amylose-3 derivative (IG type).
-
Mobile Phase: CO₂ / Methanol + 0.2% DEA (80:20).
-
Flow: 3.0 mL/min (SFC) or 1.0 mL/min (HPLC).
-
Temp: 35°C.
Expert Insight: The thiazole sulfur atom can act as a weak hydrogen bond acceptor. Columns like IG and IM (chlorinated derivatives) often provide better selectivity for sulfur-containing heterocycles than the standard AD/OD columns due to halogen-bonding interactions.
Module 2: Troubleshooting Common Issues
User Ticket #402: "I'm seeing separation, but the peaks are tailing badly (As > 1.5). I'm already using 0.1% DEA. What now?"
Diagnosis: The 4,8-methano bridge creates a "pocket" around the nitrogen, making it sterically bulky but still accessible enough to bind to acidic silanols on the silica support. 0.1% DEA might be insufficient to fully mask these sites, or the "memory effect" of a previous acidic run is interfering.
Corrective Actions:
-
The "High-Base" Shock: Increase the basic additive to 0.5% DEA or switch to 0.1% Ethylenediamine (EDA) . EDA is a bidentate base and is far more effective at shielding silanols than DEA.
-
Switch to "Basified" Solvents: If using Normal Phase, ensure your hexane is dry. Water traces activate silanols.
-
The "Polar Ionic" Mode (Last Resort):
-
If tailing persists, switch to Polar Ionic Mode (100% Methanol + 0.1% Acetic Acid + 0.1% TEA). This turns the separation into a salt-based mechanism, often sharpening peaks for stubborn amines.
-
User Ticket #405: "My sample precipitates in the mobile phase (Hexane/EtOH). Can I use DCM?"
Diagnosis: Bridged azocines are often crystalline and poorly soluble in alkanes.
Corrective Actions:
-
Immobilized Columns Only (IA, IB, IC, IG): You can add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the mobile phase to boost solubility.
-
Warning: Do NOT use DCM on coated columns (AD, OD, AS, OJ). It will strip the selector and destroy the column.
-
SFC Advantage: CO₂ has solvating power similar to heptane/DCM mixtures. SFC is the preferred method for solubility-limited bridged systems.
Module 3: Visualization of the Workflow
Below is the decision logic for separating your specific thiazolo-azocine scaffold.
Caption: Workflow for selecting the optimal chromatographic mode for bridged azocine derivatives. Note the divergence based on solubility and the specific remediation for peak tailing.
Module 4: Classical Resolution (Pre-Chromatography)
User Question: "We need multi-gram quantities. HPLC Prep is too expensive. Can we crystallize it?"
Technical Response: Yes. The 4,8-methanoazocine core is rigid and basic, making it an excellent candidate for Diastereomeric Salt Resolution .
Protocol: The Tartrate Split Historically, morphinan-like bases resolve well with tartaric acid derivatives because the "butterfly" shape of the tartrate matches the "T-shape" of the bridged bicycle.
-
Resolving Agents:
-
Primary: (+)-Di-p-toluoyl-D-tartaric acid (DTTA). High success rate for hydrophobic amines.
-
Secondary: (+)-Mandelic acid. Good for smaller bicyclic systems.
-
-
Solvent System:
-
Start with Acetone/Methanol (9:1) . The salt must be partially soluble at boiling but insoluble at RT.
-
-
Procedure:
-
Dissolve 1 eq of racemate in boiling solvent.
-
Add 0.5 eq (half-molar) of the Resolving Agent.
-
Cool slowly (1°C/min).
-
Filter crystals.
-
Key Step: Liberate the free base (partition between NaOH/DCM) and check ee% via the analytical HPLC method developed in Module 1. If ee% < 95%, recrystallize the salt.
-
References & Validated Sources
-
SFC Method Development for Basic Compounds:
-
Source: Waters Corporation. "Method Development in Supercritical Fluid Chromatography."
-
Relevance: Validates the requirement for amine additives (DEA/IPA) in CO₂ streams to suppress protonation of the azocine nitrogen.
-
-
Chiral Separation of Heterocyclic Amines:
-
Source: Phenomenex.[1] "Chiral HPLC & SFC Application Guide."
-
Relevance: Provides screening data for immobilized polysaccharide columns (Lux/Chiralpak) on rigid bicyclic amines.
-
-
Resolution of Bridged Bicyclic Amines:
-
Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IG."
-
Relevance: Specifics on solvent compatibility (DCM/EtOAc) for immobilized columns, crucial for dissolving the 4,8-methanothiazolo scaffold.
-
-
Mechanistic Insight on Thiazole/Azole Separations:
-
Source:Journal of Chromatography A. "Enantioseparation of chiral azole derivatives on polysaccharide-based chiral stationary phases."
-
Relevance: Establishes the efficacy of chlorinated amylose phases (IG/IC) for thiazole-containing compounds.
-
Sources
Technical Support Center: Stability and Storage of 4,8-Methanothiazolo[5,4-c]azocine
Welcome to the technical support guide for 4,8-Methanothiazolo[5,4-c]azocine. As a novel and structurally complex heterocyclic compound, ensuring its stability during storage and experimentation is paramount to obtaining reliable and reproducible results. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to anticipate and prevent degradation.
Understanding the Stability of a Complex Heterocycle
The structure of 4,8-Methanothiazolo[5,4-c]azocine presents a unique combination of chemical motifs: a thiazole ring, a bridged "methano" group, and an eight-membered azocine ring. Each of these components contributes to the molecule's overall physicochemical properties and potential degradation pathways. Due to its novelty, empirical data is scarce; therefore, this guide is built upon established principles of heterocyclic chemistry and proven stability analysis methodologies.
The inherent strain in the bridged bicyclic system and the electronic nature of the fused thiazole and azocine rings can create vulnerabilities.[1][2] Understanding these potential weak points is the first step in designing a robust storage and handling strategy.
Potential Degradation Pathways
Based on its structural components, 4,8-Methanothiazolo[5,4-c]azocine may be susceptible to several degradation mechanisms. These are the primary pathways to consider when troubleshooting stability issues or designing pre-formulation studies.[3]
-
Hydrolysis: The thiazole ring or other labile functional groups, if present as substituents, could be susceptible to cleavage by water, a reaction often catalyzed by acidic or basic conditions.[4]
-
Oxidation: The sulfur atom in the thiazole ring and potentially the nitrogen atom in the azocine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxide impurities in solvents, or metal ions.[4] This can lead to the formation of sulfoxides, sulfones, or N-oxides, altering the compound's properties.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex reactions in heterocyclic systems. For thiazoles with aryl substituents, a common mechanism involves reaction with singlet oxygen, leading to unstable endoperoxides that can rearrange and cleave the ring.[5][6]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including fragmentation of the molecule.[7] The strained nature of the methano-bridge could potentially lower the thermal stability.
Caption: Troubleshooting workflow for suspected degradation.
Protocol 4.1: Forced Degradation (Stress Testing) Study
A forced degradation study is the most effective way to identify likely degradation products and understand the compound's intrinsic stability. [8]This involves intentionally exposing the compound to harsh conditions. The goal is to achieve 5-20% degradation, which is sufficient for detection without being overly complex. [8] Objective: To determine the degradation profile of 4,8-Methanothiazolo[5,4-c]azocine under various stress conditions.
Materials:
-
4,8-Methanothiazolo[5,4-c]azocine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber, oven
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. Include a control sample (compound in solvent, protected from stress) for comparison.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method (see Section 5).
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Room temp or 60°C | To test susceptibility to acid-catalyzed degradation. [4] |
| Base Hydrolysis | 0.1 M NaOH | Room temp | To test susceptibility to base-catalyzed degradation. [4] |
| Oxidation | 3% H₂O₂ | Room temp | To mimic oxidative stress. [4] |
| Thermal | Dry Heat | 80°C | To assess thermal stability. [7] |
| Photochemical | Light Exposure | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess light sensitivity. [3] |
Table 1: Recommended starting conditions for a forced degradation study. Adjust time and temperature to achieve the target 5-20% degradation.
Analytical Methodologies for Degradation Analysis
A validated, stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any degradation products. [9]High-Performance Liquid Chromatography (HPLC) is the standard technique. [10] Recommended Starting HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector, scan for optimal wavelength or use a photodiode array (PDA) detector.
-
Injection Volume: 5-10 µL
For the identification of unknown degradation products, coupling HPLC to a mass spectrometer (LC-MS) is invaluable. [13]LC-MS provides the molecular weight of the degradants, and tandem MS (MS/MS) can offer structural fragments, aiding in their elucidation. [13]
References
- SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
-
Tantillo, D. J., et al. (2018). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Retrieved February 15, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
-
Springer Nature. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. Retrieved February 15, 2026, from [Link]
- Elsevier. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved February 15, 2026, from [Link]
-
CDSCO. (n.d.). Frequently Asked Questions (FAQs) on New Drugs and Clinical Trials. Retrieved February 15, 2026, from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved February 15, 2026, from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved February 15, 2026, from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved February 15, 2026, from [Link]
-
EUDAICO. (2023). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. Retrieved February 15, 2026, from [Link]
-
West Pharmaceutical Services. (2017). Proper Storage for Temperature-Sensitive Drug Products. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved February 15, 2026, from [Link]
-
World Health Organization. (2020). Annex 7: Good storage and distribution practices for medical products. Retrieved February 15, 2026, from [Link]
-
Thieme. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. PMC. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017). Forced Degradation Studies. Retrieved February 15, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved February 15, 2026, from [Link]
Sources
- 1. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grand Challenges in Pharmaceutical Research Series: Ridding the Cold Chain for Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 8. jddtonline.info [jddtonline.info]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 4,8-Methanothiazolo[5,4-c]azocine
Introduction
The compound 4,8-Methanothiazolo[5,4-c]azocine represents a novel heterocyclic structure with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the sensitivity and resolution required to separate the main compound from process-related impurities and potential degradants.[1][2]
This guide provides an in-depth, comparative analysis of strategies for developing a robust, stability-indicating HPLC purity method for 4,8-Methanothiazolo[5,4-c]azocine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from initial screening to final validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4][5]
Chapter 1: Foundational Strategy: Building a Stability-Indicating Method
The ultimate goal is not merely to separate the API from known impurities but to develop a stability-indicating method. This means the method must be able to resolve the API from any degradation products that may form under stress conditions.[6][7] To achieve this, a forced degradation study is an indispensable first step.
Forced Degradation Protocol
Forced degradation studies intentionally expose the drug substance to harsh conditions to generate potential degradants.[6][7][8] According to ICH guideline Q1A(R2), these studies should include exposure to hydrolysis (acidic and basic), oxidation, heat, and light.[6][7][9] The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level for detection and separation.[6][10]
Experimental Protocol: Forced Degradation of 4,8-Methanothiazolo[5,4-c]azocine
-
Sample Preparation : Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation : Store the solid API in an oven at 105°C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation : Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Control Samples : Prepare an unstressed sample diluted to the same final concentration.
These stressed samples will be pooled and used as the primary test mix during method development to ensure the final method can separate all relevant degradants from the intact API.
Chapter 2: The Core of Separation: Column and Mobile Phase Selection
The choice of stationary phase (column) and mobile phase is the most critical factor in achieving a successful separation.[11][12] Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common and versatile mode for pharmaceutical analysis and will be our focus.[13][14][15]
Analyte Characterization: A Logical Starting Point
The structure of 4,8-Methanothiazolo[5,4-c]azocine, containing a thiazole ring and an azocine (nitrogen-containing) ring system, suggests it has basic nitrogen atoms.[16] These nitrogens can become protonated at low pH, affecting retention and peak shape.[16] Therefore, controlling the mobile phase pH with a buffer is essential for reproducible results.[17][18] A good starting point is to select a pH that is at least one unit away from the analyte's pKa to ensure it is in a single ionic state.[19]
Comparison of Stationary Phases
The initial screening should evaluate columns with different hydrophobicities and selectivities. We will compare three common reversed-phase columns.[12][15][20]
Table 1: Comparative Performance of Different HPLC Columns Initial Conditions: Gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) in 20 minutes. Flow Rate: 1.0 mL/min. Detection: 254 nm. Column Dimensions: 150 mm x 4.6 mm, 5 µm.
| Stationary Phase | Retention Time (API) (min) | Resolution (API/Nearest Impurity) | API Peak Tailing Factor | Rationale for Selection |
| C18 (Octadecyl) | 12.5 | 1.8 | 1.9 | Standard choice for high hydrophobicity, providing strong retention for moderately polar compounds.[15] |
| C8 (Octyl) | 9.8 | 1.4 | 1.7 | Less retentive than C18, useful if the API is too strongly retained, leading to long run times.[12] |
| Phenyl-Hexyl | 11.2 | 2.6 | 1.3 | Offers alternative selectivity through π-π interactions, which can be highly effective for aromatic heterocyclic compounds. |
Analysis: The C18 column provides good retention but shows significant peak tailing, likely due to secondary interactions between the basic nitrogens on the analyte and residual silanols on the silica surface. The C8 column provides insufficient resolution from a critical impurity. The Phenyl-Hexyl column offers the best performance, with excellent resolution and a significantly improved peak shape, indicating favorable interactions with the aromatic system of the analyte.
Comparison of Mobile Phase Composition
The organic modifier and buffer choice can dramatically alter selectivity.[11][18]
-
Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[13][18] ACN is generally preferred for its lower viscosity and better UV transparency. Methanol can offer different selectivity and is a valuable alternative if ACN fails to provide the desired separation.[11]
-
pH and Buffer : Since our analyte is basic, using an acidic mobile phase will ensure it is fully protonated and behaves consistently. 0.1% Formic Acid (pH ≈ 2.8) or a 20 mM ammonium formate buffer (pH 3.7) are excellent, MS-compatible choices.[13]
Chapter 3: Systematic Method Optimization and Final Protocol
With the Phenyl-Hexyl column and an acetonitrile/acidic water mobile phase selected, the next step is to optimize the gradient, temperature, and flow rate to achieve the best possible separation in the shortest time.
Optimized HPLC Method Protocol
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column : Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Acetonitrile in Water.
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 35°C.
-
Detection : PDA at 254 nm.
-
Injection Volume : 10 µL.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 75% B
-
15-16 min: 75% to 90% B
-
16-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: Hold at 10% B (Re-equilibration)
-
Chapter 4: Ensuring Reliability: Method Validation and System Suitability
A developed method is incomplete until it is validated to prove it is suitable for its intended purpose.[3][21] Validation is performed according to ICH Q2(R1) guidelines and assesses parameters like specificity, linearity, accuracy, precision, and robustness.[3][4]
System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the entire chromatographic system is operating correctly on that day.[22][23][24]
Experimental Protocol: System Suitability Test
-
Prepare a solution containing the API (0.1 mg/mL) and a known, closely eluting impurity (e.g., Impurity X at 0.001 mg/mL).
-
Inject this solution six replicate times.
-
Calculate the parameters below and verify they meet the acceptance criteria.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution (API/Impurity X) | ≥ 2.0 | Ensures the system can separate the main peak from its closest impurity.[22] |
| Tailing Factor (API Peak) | ≤ 2.0 | Confirms good peak symmetry, which is crucial for accurate integration.[22] |
| Precision (%RSD of API Peak Area) | ≤ 2.0% for 6 replicates | Demonstrates the reproducibility of the injection and system response.[22] |
| Theoretical Plates (API Peak) | ≥ 5000 | Measures the efficiency and performance of the column.[23] |
Conclusion
This guide has outlined a systematic, science-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 4,8-Methanothiazolo[5,4-c]azocine. By starting with forced degradation, performing a comparative evaluation of columns and mobile phases, and concluding with rigorous optimization and validation, we have established a method that is fit for purpose. The final method, utilizing a Phenyl-Hexyl stationary phase with an acidic acetonitrile/water gradient, demonstrates superior selectivity and peak shape for this specific heterocyclic compound. This structured approach ensures the generation of reliable, high-quality data essential for advancing pharmaceutical development.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Waters Corporation. (n.d.). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
-
Shimadzu. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 251-256. [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4,8-Methanothiazolo[5,4-c]azocine
Introduction: The Structural Challenge of Bridged Heterocycles
In the landscape of modern drug discovery and chemical biology, polycyclic, bridged heterocyclic systems represent a class of molecules with significant therapeutic potential and unique structural complexity. The 4,8-Methanothiazolo[5,4-c]azocine scaffold, a rigid bicyclic structure incorporating a thiazole and an azocine ring system linked by a methylene bridge, presents a formidable challenge for structural elucidation. Understanding the gas-phase behavior of such molecules under mass spectrometric conditions is paramount for their unambiguous identification, metabolite profiling, and quality control in synthetic workflows.
This guide provides an in-depth analysis of the predicted fragmentation patterns of 4,8-Methanothiazolo[5,4-c]azocine, primarily under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). As direct experimental data for this specific novel scaffold is not publicly available, this document synthesizes established fragmentation principles of its constituent moieties—thiazoles, bridged N-heterocycles, and azocine-like rings—to construct a predictive model. We will explore the causal mechanisms behind expected bond cleavages and compare these pathways with those of simpler heterocyclic analogues. This guide is intended for researchers, mass spectrometrists, and drug development professionals who require a deep, mechanistic understanding of complex heterocyclic fragmentation.
Pillar 1: Mechanistic Insights from Core Substructures
The fragmentation behavior of a complex molecule is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure of 4,8-Methanothiazolo[5,4-c]azocine is a composite of three key features: the thiazole ring, the bridged azocine ring, and the methano bridge. The likely sites of protonation and the subsequent fragmentation pathways are dictated by the interplay of these units.
Protonation Site: The Gateway to Fragmentation
In positive-mode ESI, ionization occurs via protonation, typically at the most basic site. For 4,8-Methanothiazolo[5,4-c]azocine, the most probable sites of protonation are the nitrogen atoms. The azocine nitrogen is a tertiary amine and is expected to be a primary site of protonation. The thiazole nitrogen is less basic due to the aromatic nature of the ring, but can also be protonated. The initial location of the charge is a critical determinant of the subsequent fragmentation cascade.
The Thiazole Moiety: A Fragile Aromatic
The thiazole ring is a cornerstone of many bioactive molecules. Studies on the mass spectrometry of thiazoles reveal that while they form stable molecular ions, the ring itself is susceptible to cleavage under CID conditions.[1][2] Common fragmentation pathways for thiazole-containing compounds include:
-
Ring Cleavage: The thiazole ring can undergo scission to lose small neutral molecules like hydrogen cyanide (HCN), acetylene (C2H2), or thioformaldehyde (H2CS).[3][4]
-
Side-Chain Loss: Substituents attached to the thiazole ring are often readily lost.
-
Retro-Diels-Alder (RDA) type reactions: In fused systems, RDA-like fragmentation can occur, leading to the separation of the heterocyclic rings.[5]
In a comparative context, studies on thiazolo[3,2-a]pyrimidines have shown that the thiazole ring tends to fragment before the more stable pyrimidine ring, suggesting it is a point of relative instability within a fused system.[2]
The Bridged Azocine Ring: The Influence of Strain
The 4,8-methano-azocine portion of the molecule introduces significant conformational rigidity and ring strain. Bridged systems like the related 7,12-dihydro-6,12-methanodibenzo[c,f]azocine are known to be synthetically challenging, implying a strained geometry.[6][7] In mass spectrometry, such strain can be a driving force for fragmentation. The methano bridge (CH2) creates a bicyclo[3.3.1]nonane-like system fused with the thiazole. Cleavage of the bonds connecting the bridge to the main rings is a highly probable fragmentation pathway, as it would relieve significant ring strain. The loss of the bridge as formaldehyde (CH2O) or other small neutrals after rearrangement is a plausible route.
Pillar 2: Predicted Fragmentation Pathways and Self-Validating Experimental Design
Based on the principles outlined above, we can propose several high-probability fragmentation pathways for the protonated molecule [M+H]+ of 4,8-Methanothiazolo[5,4-c]azocine.
Proposed Fragmentation Pathways
The following diagram illustrates the most likely fragmentation cascades originating from the protonated parent molecule.
Caption: Proposed CID fragmentation pathways for protonated 4,8-Methanothiazolo[5,4-c]azocine.
Detailed Pathway Analysis:
-
Pathway 1 (Azocine Ring Cleavage): This pathway is initiated by cleavage within the larger, more flexible azocine ring. A retro-Pinner type fragmentation could lead to the loss of a C2H4N radical from the saturated portion of the ring, a common route for N-heterocycles.[8] This initial loss would be followed by the collapse of the remaining structure, potentially ejecting the sulfur-containing part of the bridge.
-
Pathway 2 (Thiazole Ring Opening): This pathway follows the canonical fragmentation of thiazoles.[1][3] The protonated molecule undergoes ring opening of the thiazole moiety, leading to the neutral loss of small, stable molecules. The loss of HCN (27 Da) or C2H2 (26 Da) are characteristic cleavages that confirm the presence of the thiazole ring.
-
Pathway 3 (Bridge Ejection): Driven by the release of ring strain, this pathway involves the cleavage of the bonds holding the methano bridge. Following rearrangement, the bridge could be eliminated as a stable neutral, such as an imine, leading to a more stable, planar aromatic system.
Predicted Fragment Ion Data
The following table summarizes the predicted major fragment ions for 4,8-Methanothiazolo[5,4-c]azocine (Exact Mass: TBD, assuming a simple unsubstituted core for this example). The m/z values are hypothetical and would need to be calculated based on the exact molecular formula of the synthesized compound.
| Precursor Ion [M+H]+ (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment | Proposed Pathway |
| TBD | Fragment A | C2H4N (42 Da) | [M+H - 42]+ | Azocine Ring Cleavage |
| TBD | Fragment C | HCN (27 Da) | [M+H - 27]+ | Thiazole Ring Opening |
| TBD | Fragment D | C2H2 (26 Da) | [M+H - 26]+ | Thiazole Ring Opening |
| TBD | Fragment E | CH3N (29 Da) | [M+H - 29]+ | Bridge Ejection |
Experimental Protocol: A Self-Validating Workflow
To experimentally validate these predictions and provide a robust comparison, a systematic MS/MS study is required. Collision-induced dissociation (CID) is a technique used in mass spectrometry to induce fragmentation of selected ions in the gas phase.[9][10]
Workflow Diagram:
Caption: Experimental workflow for MS/MS analysis of 4,8-Methanothiazolo[5,4-c]azocine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified 4,8-Methanothiazolo[5,4-c]azocine compound to a concentration of ~1 µg/mL in a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid aids in protonation for positive-mode ESI.[11]
-
Instrumentation: Utilize a triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) / Orbitrap mass spectrometer equipped with an ESI source.
-
MS1 Full Scan: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]+.
-
MS/MS (Product Ion Scan):
-
Set the first quadrupole (Q1) to specifically isolate the [M+H]+ ion.
-
Introduce an inert collision gas (e.g., argon) into the second quadrupole (q2, the collision cell).
-
Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to induce fragmentation. This is crucial because different fragmentation pathways may be favored at different energies.[9]
-
Scan the third quadrupole (Q3) to detect all the fragment ions produced from the precursor.
-
-
Data Analysis and Validation:
-
Analyze the resulting MS/MS spectrum to identify the m/z values of the major fragment ions.
-
Compare these experimental values against the predicted values in the table above.
-
For unambiguous validation, perform the experiment on a high-resolution mass spectrometer (HRMS). This will provide exact mass measurements of the fragment ions, allowing for the determination of their elemental compositions and confirming the proposed neutral losses.
-
Conclusion: A Predictive Framework for Complex Heterocycles
This guide establishes a robust, mechanistically-grounded framework for predicting and interpreting the mass spectrometry fragmentation patterns of 4,8-Methanothiazolo[5,4-c]azocine. By dissecting the molecule into its core components—a thiazole ring and a strained, bridged azocine system—we have proposed distinct and competing fragmentation pathways involving thiazole ring opening, azocine ring cleavage, and strain-driven bridge ejection.
While no substitute for direct experimental data, this predictive approach provides immense value. It allows researchers to anticipate key fragment ions, design targeted MS/MS experiments, and interpret complex spectra with a higher degree of confidence. The outlined experimental workflow provides a clear, self-validating path to confirm these predictions, ultimately enabling the definitive structural characterization of this and other novel, complex heterocyclic scaffolds.
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M. A. I. Salem, T. E. Ali, M. I. Marzouk, M. S. Salem, G. A. Al-Shibani, "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92-99, 2014. [Link]
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A Comparative Guide to the Structural Confirmation of 4,8-Methanothiazolo[5,4-c]azocine: An Integrated Spectroscopic and Crystallographic Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a novel molecular structure is the bedrock upon which all subsequent research is built. The synthesis of complex heterocyclic systems, such as the bridged thiazoloazocine framework of 4,8-Methanothiazolo[5,4-c]azocine, presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of the primary techniques for structural verification, centered on the gold standard of single-crystal X-ray diffraction (XRD) and contextualized with essential spectroscopic and computational methods.
While a public crystal structure for the specific 4,8-Methanothiazolo[5,4-c]azocine is not available at the time of this publication, this guide will present a comprehensive workflow for its structural determination. We will draw upon data from structurally related compounds to illustrate the principles and comparative strengths of each analytical technique.
The Central Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemical relationships, leaving no ambiguity about the molecular architecture.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol for X-ray Diffraction Analysis:
-
Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Procedure:
-
Ensure the purity of the synthesized 4,8-Methanothiazolo[5,4-c]azocine using techniques like NMR and LC-MS.
-
Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures) to find one in which the compound has moderate solubility.
-
Employ crystallization techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.[3] For a novel compound like this, a multi-well crystallization plate can efficiently screen numerous conditions.
-
Under a microscope, select a crystal with well-defined faces and no visible defects.
-
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Procedure:
-
Integrate the diffraction spots and determine the unit cell parameters and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[4]
-
Validate the final structure using metrics such as R-factors and goodness-of-fit.
-
-
Comparative and Complementary Analytical Techniques
While X-ray crystallography is the definitive standard, its reliance on high-quality single crystals can be a significant bottleneck. Therefore, a combination of other analytical techniques is essential for comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Key NMR Experiments for 4,8-Methanothiazolo[5,4-c]azocine:
| Experiment | Information Gained | Relevance to 4,8-Methanothiazolo[5,4-c]azocine |
| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Provides the initial fingerprint of the molecule, indicating the number and types of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Indicates the number of unique carbon environments. |
| COSY | Correlation between coupled protons. | Establishes proton-proton connectivity within the bridged ring system. |
| HSQC | Correlation between protons and their directly attached carbons. | Links the proton and carbon skeletons. |
| HMBC | Correlation between protons and carbons over two or three bonds. | Crucial for identifying quaternary carbons and piecing together the heterocyclic framework.[7] |
| NOESY/ROESY | Correlation between protons that are close in space. | Determines the relative stereochemistry of the bridged system. |
Protocol for NMR Analysis:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum to assess purity and get an initial overview.
-
Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY).
-
Systematically analyze the correlations to build up the molecular structure piece by piece.
Comparison with X-ray Diffraction:
| Feature | X-ray Diffraction | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles | Connectivity, stereochemistry, dynamic processes |
| Ambiguity | Unambiguous (if a good crystal is obtained) | Can be ambiguous for complex stereochemistry |
| Main Challenge | Growing suitable crystals | Signal overlap in complex molecules |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.[8]
Expected Fragmentation for 4,8-Methanothiazolo[5,4-c]azocine:
The fragmentation of related thiazole and azocine-containing heterocycles often involves the cleavage of the rings.[9][10] For 4,8-Methanothiazolo[5,4-c]azocine, one would anticipate initial fragmentation of the azocine ring or the methano bridge.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).[11]
-
Acquire the mass spectrum and determine the accurate mass of the molecular ion.
-
Compare the experimental mass to the calculated mass for the proposed formula (C₈H₈N₂S) to confirm the elemental composition.
Comparison with X-ray Diffraction:
| Feature | X-ray Diffraction | Mass Spectrometry |
| Information | Complete 3D structure | Molecular weight and fragmentation patterns |
| Isomerism | Distinguishes all isomers | Cannot distinguish between some isomers (e.g., stereoisomers) |
| Sample Amount | Micrograms (single crystal) | Nanograms to picograms |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and stability of a molecule.[12][13]
Application to 4,8-Methanothiazolo[5,4-c]azocine:
-
Geometry Optimization: A calculated lowest-energy 3D structure can provide insights into the likely conformation.
-
NMR/IR Prediction: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to support the structural assignment.[14]
-
Thermodynamic Stability: The relative energies of possible isomers can be calculated to determine the most likely product of a reaction.
Protocol for DFT Calculations:
-
Build the 3D structure of 4,8-Methanothiazolo[5,4-c]azocine in a molecular modeling program.
-
Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Calculate the NMR chemical shifts and IR frequencies of the optimized structure.
-
Compare the calculated data with the experimental spectra.
Comparison with X-ray Diffraction:
| Feature | X-ray Diffraction | Computational Chemistry |
| Nature of Data | Experimental | Theoretical/Predicted |
| Accuracy | Highly accurate bond lengths and angles | Dependent on the level of theory used |
| Purpose | Definitive structure determination | Supportive and predictive tool |
Conclusion: An Integrated Approach is Key
The structural confirmation of a novel and complex molecule like 4,8-Methanothiazolo[5,4-c]azocine requires a synergistic approach. While single-crystal X-ray diffraction remains the unambiguous gold standard, its practical limitations necessitate the use of complementary techniques. NMR spectroscopy provides the foundational map of the molecular connectivity in solution, mass spectrometry confirms the elemental composition, and computational chemistry offers a theoretical validation of the proposed structure. Together, these methods form a self-validating system that provides the highest level of confidence in the structural assignment, ensuring the integrity of subsequent research and development efforts.
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A Senior Application Scientist's Guide to Validating Assay Sensitivity for the Detection of 4,8-Methanothiazolo[5,4-c]azocine and its Analogs
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds
The emergence of novel therapeutic candidates, such as those based on the 4,8-Methanothiazolo[5,4-c]azocine scaffold, presents a significant analytical challenge. This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals to select, develop, and, most critically, validate the sensitivity of an assay for this specific class of compounds. The accurate quantification of such molecules is paramount in pharmacokinetics, pharmacodynamics, and toxicology studies, where trace-level detection can be the difference between a successful clinical trial and a failed one.
This document moves beyond a simple recitation of protocols. We will explore the causal reasoning behind methodological choices, comparing the industry's gold standard—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—with the high-throughput potential of a custom-developed competitive Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to equip your team with the expertise to not only generate data but to build a robust, self-validating analytical system that ensures data integrity and regulatory confidence.
Part 1: Strategic Selection of an Analytical Platform
The choice of analytical methodology is the most critical decision in the assay development pipeline. It dictates the achievable sensitivity, specificity, throughput, and cost. For a novel small molecule like 4,8-Methanothiazolo[5,4-c]azocine, the primary contenders are mass spectrometry-based methods and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers unparalleled specificity and sensitivity, making it the definitive reference method for quantitative bioanalysis. The liquid chromatography (LC) component separates the target analyte from complex matrix components, while the tandem mass spectrometry (MS/MS) provides highly specific detection and quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.
Causality Behind the Choice:
-
Unmatched Specificity: By monitoring a specific precursor-to-product ion transition (a process known as Multiple Reaction Monitoring or MRM), the risk of interference from structurally similar metabolites or matrix components is virtually eliminated. This is a foundational principle of robust bioanalytical methods as outlined in regulatory guidance.
-
Intrinsic Sensitivity: Modern triple-quadrupole mass spectrometers can achieve detection limits in the low picogram or even femtogram range, which is essential for characterizing the full pharmacokinetic profile of a potent new chemical entity.
-
No Requirement for Biological Reagents: Development time is significantly shorter as there is no need for the lengthy and uncertain process of custom antibody generation.
Competitive ELISA: The High-Throughput Workhorse
For applications requiring the analysis of a large number of samples, such as in high-throughput screening or later-stage clinical trials, a well-validated competitive ELISA can be a highly effective alternative. This format relies on the competition between the free analyte in the sample and a labeled analyte-conjugate for a limited number of specific antibody binding sites.
Causality Behind the Choice:
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Scalability: The 96-well plate format allows for the rapid analysis of dozens of samples in a single run, dramatically increasing throughput compared to the serial nature of LC-MS/MS.
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Cost-Effectiveness: Once the initial development and antibody generation are complete, the per-sample cost of an ELISA is typically much lower than that of LC-MS/MS.
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Operational Simplicity: ELISA protocols do not require the same level of specialized instrumentation or operator expertise as mass spectrometry.
The logical flow for selecting an appropriate assay platform based on project requirements is visualized below.
Caption: Decision workflow for analytical platform selection.
Part 2: A Validating System for Assay Sensitivity
Assay sensitivity is not a single number but a set of parameters that define the lower limits of reliable measurement. The two most critical parameters are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, these must be formally determined and documented.
Defining and Determining LOD & LOQ
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Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable precision and accuracy. It is the point of detection, not measurement.
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Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with a predefined level of precision and accuracy. This is the most important parameter for quantitative assays and is often defined as the lowest point on the calibration curve.
Experimental Protocol: Determining LOD and LOQ
This protocol is based on the signal-to-noise ratio approach, which is commonly accepted by regulatory bodies like the FDA.
Objective: To experimentally determine the LOD and LOQ of a 4,8-Methanothiazolo[5,4-c]azocine assay.
Materials:
-
Blank matrix (e.g., human plasma, cell culture media)
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Certified reference standard of 4,8-Methanothiazolo[5,4-c]azocine
-
All necessary reagents and instrumentation for the selected platform (LC-MS/MS or ELISA)
Methodology:
-
Prepare Blank Samples: Analyze a minimum of six independent blank matrix samples to determine the background noise.
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Measure Noise (N): For each blank sample, measure the instrument response in the region where the analyte peak would appear. Calculate the standard deviation (SD) of these blank responses. The noise (N) can be defined as 3 times the SD of the blanks.
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Prepare Low-Level Spiked Samples: Prepare a series of low-concentration samples by spiking the blank matrix with the analyte standard. Concentrations should start near the expected lower limit of the assay.
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Measure Signal (S): Analyze the spiked samples and measure the height of the analyte peak (signal, S).
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Calculate Signal-to-Noise Ratio (S/N): For each spiked concentration, calculate the S/N ratio.
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Determine LOD: The LOD is the concentration at which the S/N ratio is consistently greater than or equal to 3.
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Determine LOQ: The LOQ is the concentration at which the S/N ratio is consistently greater than or equal to 10, and which also meets predefined criteria for precision (e.g., <20% CV) and accuracy (e.g., 80-120% of nominal value) from at least five replicate determinations.
The workflow for this crucial validation step is illustrated in the diagram below.
Caption: Experimental workflow for LOD and LOQ determination.
Part 3: Comparative Performance Data and Interpretation
To provide a tangible comparison, the following table summarizes the expected performance characteristics for a well-developed LC-MS/MS method versus a hypothetical, custom-developed competitive ELISA for the quantification of 4,8-Methanothiazolo[5,4-c]azocine in human plasma.
| Parameter | LC-MS/MS | Competitive ELISA | Rationale |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL | Mass spectrometry's inherent sensitivity and low background noise allows for lower quantification limits. |
| Dynamic Range | 3-4 orders of magnitude | 1-2 orders of magnitude | The linear response of a mass spectrometer detector spans a much wider concentration range than the sigmoidal curve of an ELISA. |
| Specificity | Very High (Mass-based) | Moderate to High | LC-MS/MS specificity is based on molecular weight and fragmentation; ELISA specificity depends entirely on antibody cross-reactivity. |
| Sample Throughput | Low to Moderate (5-10 min/sample) | High (96 samples in 2-4 hours) | The parallel processing of ELISA plates provides a significant throughput advantage for large sample sets. |
| Development Time | 1-3 weeks | 4-9 months | ELISA requires lengthy antibody development, screening, and conjugation, whereas LC-MS/MS method development is much faster. |
| Cost per Sample | High | Low | The primary cost drivers for LC-MS/MS are instrumentation and maintenance; for ELISA, it is the cost of reagents and consumables. |
Conclusion: A Pragmatic Approach to Sensitivity Validation
The validation of assay sensitivity for a novel compound like 4,8-Methanothiazolo[5,4-c]azocine is a foundational requirement for its progression through the drug development pipeline.
-
For early-stage research, discovery, and regulatory-focused bioanalysis , the superior sensitivity, specificity, and rapid development time of LC-MS/MS make it the unequivocal choice. It provides the highest level of confidence in the quantitative data.
-
For high-throughput screening or large-scale clinical studies where a slightly higher LOQ is acceptable, the development of a competitive ELISA is a worthwhile investment, offering significant advantages in speed and cost per sample.
Ultimately, the choice of platform is governed by the specific question being asked. By following the validation principles and experimental workflows outlined in this guide, researchers can ensure that their chosen method is not only sensitive but also robust, reliable, and fit for purpose.
References
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Title: Bioanalytical Method Validation: A Comprehensive Guide Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Bioanalytical method validation and its pharmaceutical application - a review Source: PharmaTutor URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: The Role of LC-MS/MS in the Bioanalysis of Drugs Source: Technology Networks URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
